molecular formula C8H8FNO2 B8732497 5-(1,3-Dioxolan-2-YL)-2-fluoropyridine

5-(1,3-Dioxolan-2-YL)-2-fluoropyridine

Cat. No. B8732497
M. Wt: 169.15 g/mol
InChI Key: QRPNHFFCUZNQRD-UHFFFAOYSA-N
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Patent
US08063212B2

Procedure details

In a pressure vessel, combine 6-fluoro-pyridine-3-carbaldehyde (4 g, 32 mmol), ethylene glycol (3 g, 48 mmol), copper (II) chloride di-hydrate (0.56 g, 3.2 mmol) and THF (10 mL). Heat the mixture at 100° C. for 1 hour. Dilute the mixture with chloroform-isopropanol (3:1, 100 mL). Wash the organic phase with saturated aqueous sodium chloride and water. Dry the organic layer over sodium sulfate. Concentrate the solution in vacuo to brown oil. Purify by column chromatography (20% ethyl acetate in hexane) to afford the title compound (2.1 g, 39%) as a pale yellow oil. MS (ES) m/z 170 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
copper (II) chloride di-hydrate
Quantity
0.56 g
Type
catalyst
Reaction Step Five
Yield
39%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][OH:12].C1COCC1>C(Cl)(Cl)Cl.C(O)(C)C.O.O.[Cu](Cl)Cl>[O:9]1[CH2:10][CH2:11][O:12][CH:8]1[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[N:7][CH:6]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=N1)C=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(C)O
Step Five
Name
copper (II) chloride di-hydrate
Quantity
0.56 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure vessel, combine
WASH
Type
WASH
Details
Wash the organic phase with saturated aqueous sodium chloride and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo to brown oil
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (20% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C=1C=CC(=NC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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